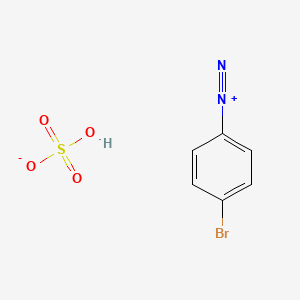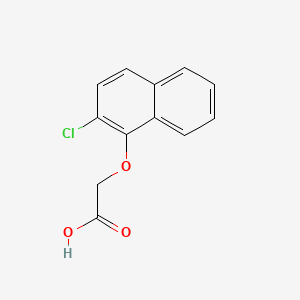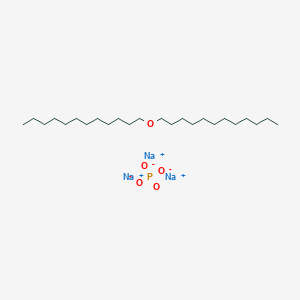
Trisodium;1-dodecoxydodecane;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;1-dodecoxydodecane;phosphate typically involves the reaction of dodecyl alcohol with phosphorus pentoxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where dodecyl alcohol is reacted with phosphorus pentoxide under controlled conditions. The resulting product is then neutralized with sodium hydroxide to obtain the final compound. The process is optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium;1-dodecoxydodecane;phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Trisodium;1-dodecoxydodecane;phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological research for cell lysis and protein extraction.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Mécanisme D'action
The mechanism of action of trisodium;1-dodecoxydodecane;phosphate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it disrupts lipid bilayers and facilitates the extraction of membrane-bound proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium phosphate (TSP): Na3PO4, commonly used as a cleaning agent and food additive.
Sodium lauryl sulfate (SLS): C12H25NaO4S, widely used as a surfactant in detergents and personal care products.
Uniqueness
Trisodium;1-dodecoxydodecane;phosphate is unique due to its specific molecular structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and scientific applications .
Propriétés
Numéro CAS |
76930-25-1 |
|---|---|
Formule moléculaire |
C24H50Na3O5P |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
trisodium;1-dodecoxydodecane;phosphate |
InChI |
InChI=1S/C24H50O.3Na.H3O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;;1-5(2,3)4/h3-24H2,1-2H3;;;;(H3,1,2,3,4)/q;3*+1;/p-3 |
Clé InChI |
XFHHCPRMDXAWDO-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



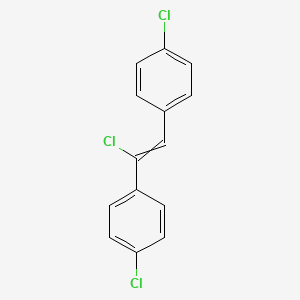
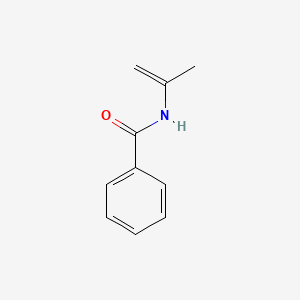
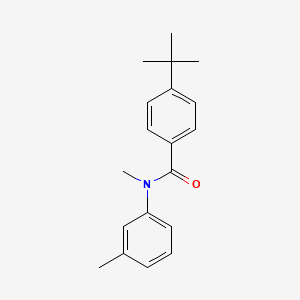

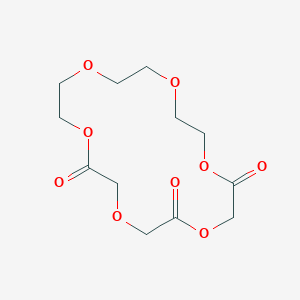
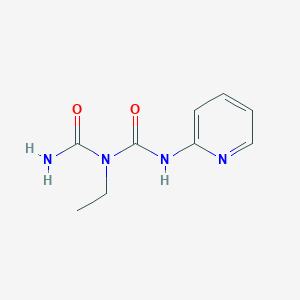
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)

